molecular formula C18H16FNOS B2536582 (E)-1-(2-(4-fluorophenyl)thiazolidin-3-yl)-3-phenylprop-2-en-1-one CAS No. 857301-03-2

(E)-1-(2-(4-fluorophenyl)thiazolidin-3-yl)-3-phenylprop-2-en-1-one

Cat. No.: B2536582
CAS No.: 857301-03-2
M. Wt: 313.39
InChI Key: DEOIYWFMEDYBSX-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(2-(4-fluorophenyl)thiazolidin-3-yl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C18H16FNOS and its molecular weight is 313.39. The purity is usually 95%.
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Scientific Research Applications

Metabolism and Disposition in Humans

A study on the disposition and metabolism of SB-649868, which contains a similar thiazolidine core structure, in humans indicated that after oral administration, the compound was extensively metabolized with principal elimination via feces, highlighting the compound's metabolic pathways and potential for therapeutic applications beyond its primary use for treating insomnia (Renzulli et al., 2011).

Antidepressant and Anticonvulsant Effects

Research on benzo[d]thiazol derivatives demonstrated significant antidepressant and anticonvulsant effects in preclinical models, suggesting the potential of thiazolidine derivatives in developing treatments for neurological disorders. The findings indicate a mechanism involving the modulation of neurotransmitter concentrations (Qing‐Hao Jin et al., 2019).

Imaging Applications in Clinical Research

A phase 1 evaluation of 11C-CS1P1, a compound for imaging sphingosine-1-phosphate receptor (S1PR) 1, in healthy participants demonstrated its safety and potential for assessing inflammation in clinical populations. This highlights the utility of thiazolidine derivatives in developing diagnostic tools for diseases characterized by inflammation (Brier et al., 2022).

Pharmacokinetics and Safety Profiles

The pharmacokinetic profile and safety of flutrimazole, a derivative similar in structural class, was studied in healthy volunteers, demonstrating minimal percutaneous absorption and very low systemic concentrations, which may inform the development of topical applications for thiazolidine derivatives (Duchêne et al., 1992).

Cholesterol Absorption Inhibition

Ezetimibe, a selective cholesterol absorption inhibitor featuring a fluorophenyl component, provided insights into the absorption, metabolism, and excretion patterns in humans, underlining the therapeutic potential of structurally related compounds in treating hypercholesterolemia (Patrick et al., 2002).

Properties

IUPAC Name

(E)-1-[2-(4-fluorophenyl)-1,3-thiazolidin-3-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNOS/c19-16-9-7-15(8-10-16)18-20(12-13-22-18)17(21)11-6-14-4-2-1-3-5-14/h1-11,18H,12-13H2/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOIYWFMEDYBSX-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1C(=O)C=CC2=CC=CC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC(N1C(=O)/C=C/C2=CC=CC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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